molecular formula C8H6N4 B3039878 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 138254-44-1

6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B3039878
CAS No.: 138254-44-1
M. Wt: 158.16 g/mol
InChI Key: QCEHEZYFRJZGSJ-UHFFFAOYSA-N
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Description

6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 138254-44-1) is a versatile chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are recognized for their potent protein kinase inhibitor (PKI) activity and structural resemblance to purines . This core structure serves as a critical building block for the design and synthesis of novel molecular entities targeting key cellular pathways. The primary research value of this compound lies in its application as a precursor for developing dual kinase inhibitors. Derivatives based on the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated promising inhibitory activity against crucial kinases such as CDK2 (Cyclin-Dependent Kinase 2) and TRKA (Tropomyosin Receptor Kinase A) . Inhibiting these kinases represents a promising strategy in targeted cancer therapy, as CDK2 is a key regulator of the cell cycle, and TRKA is implicated in the progression of various cancers . The pyrazolo[1,5-a]pyrimidine core effectively mimics ATP, competing for the binding site in the kinase domain and thereby blocking its activity . Researchers utilize this compound to explore structure-activity relationships (SAR), with modifications at various positions on the core structure (such as the 2, 3, 6, and 7 positions) to fine-tune potency, selectivity, and pharmacokinetic properties . Beyond its prominent role in kinase research, the pyrazolo[1,5-a]pyrimidine scaffold is also investigated for its potential anti-inflammatory properties . This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use. All information provided is for educational and scientific reference.

Properties

IUPAC Name

6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-6-3-10-8-7(2-9)4-11-12(8)5-6/h3-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEHEZYFRJZGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C=N2)C#N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. Conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Pharmacokinetics and Tumor Targeting

  • [18F]1 (7-(2-[18F]Fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile): This radiolabeled derivative demonstrated slow clearance from excretory tissues in mice, limiting its utility for positron emission tomography (PET) imaging. Modifications introducing polar groups (e.g., ester, hydroxyl, carboxyl) yielded derivatives like [18F]3, [18F]4, and [18F]3. Among these, [18F]3 and [18F]4 showed increasing tumor uptake over time in S180 tumor-bearing mice, while [18F]5 exhibited declining uptake. This highlights the critical role of polar substituents in enhancing tumor retention and clearance profiles .

Cytotoxicity and Anticancer Activity

  • 7-Hydroxy-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (3f) :
    This derivative displayed potent cytotoxicity against MCF-7 breast cancer cells (IC50 = 55.97 μg/mL), outperforming the reference drug Lapatinib (IC50 = 79.38 μg/mL). The hydroxy and phenyl substituents likely enhance interactions with cellular targets, underscoring the importance of aromatic and hydrophilic groups in improving anticancer efficacy .

Kinase Inhibition and Structural Optimization

  • 7-(4-Methoxyphenyl)-2-(anilinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (6c) :
    Derivatives with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro, bromo) groups at the 7-position were designed as dual CDK2/TRKA kinase inhibitors. Substitutions like 4-nitrophenyl (6g) or 4-bromophenyl (6f) may improve binding affinity through steric or electronic effects, though specific activity data remain pending .

Data Tables

Table 1. Key Structural and Functional Comparisons

Compound Name Substituents Key Properties/Activities Reference
6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 6-Me, 3-CN Antimicrobial precursor, moderate yield
[18F]1 5-Me, 7-Fluoroethylamino Slow clearance, tumor imaging potential
3f (7-OH, 2-Me, 5-Ph) Hydroxy, phenyl High cytotoxicity (IC50 = 55.97 μg/mL)
6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile 6-Br, 3-CN Increased molecular weight (223.03 g/mol)
Tetrazolo[1,5-a]pyrimidine-6-carbonitrile Tetrazolo core, 6-CN Eco-friendly synthesis (85–95% yield)

Table 2. Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP<sup>*</sup> Water Solubility (mg/L)
This compound 184.18 1.3 (estimated) ~1400 (carboxylic acid analog)
6-Bromo derivative 223.03 1.8 (estimated) Not reported
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 179.15 0.5 (estimated) 1411–352,560

<sup>*</sup>Predicted using EPI Suite or similar tools.

Biological Activity

6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its diverse biological activities, including antimicrobial , anti-inflammatory , and anti-tumor properties. The compound's structural characteristics allow it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate potent inhibitory effects against both Gram-positive and Gram-negative bacteria.

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µM)
Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate23.0 ± 1.4312
This compoundNot specifiedNot specified

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been supported by various studies. Compounds within this class have been shown to inhibit specific inflammatory pathways, leading to reduced cytokine production and inflammation .

Anti-tumor Activity

The anti-tumor activity of this compound is particularly noteworthy. It has been reported to inhibit cell proliferation by targeting specific kinases involved in cancer signaling pathways. For example, pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of B-Raf kinase, which plays a crucial role in the development of certain cancers such as melanoma .

Case Studies

  • B-Raf Kinase Inhibition : A study identified novel pyrazolo[1,5-a]pyrimidine derivatives as effective B-Raf inhibitors. These compounds demonstrated promising IC50 values in cellular assays, indicating their potential for cancer treatment .
  • Cytotoxicity Against Breast Cancer Cells : Another investigation revealed that specific derivatives of pyrazolo[1,5-a]pyrimidine exhibited notable cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective growth inhibition .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cell growth and survival pathways.
  • Receptor Modulation : It may modulate receptor activity associated with inflammatory responses and tumorigenesis .

Q & A

Q. What are the common synthetic routes for preparing 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and its derivatives?

The synthesis typically involves multi-step reactions starting from pyrazole or pyrimidine precursors. A widely used method includes:

Pyrazole ring formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under basic conditions.

Functionalization : Introduction of the methyl and cyano groups via nucleophilic substitution or condensation reactions. For example, sodium acetate in acetic anhydride is used to facilitate cyclization with aldehydes (e.g., 5-methylfuran-2-carbaldehyde) to form fused heterocycles .

Purification : Crystallization from solvents like DMF/water or ethyl acetate to isolate the product .

Q. How can the molecular structure of this compound derivatives be confirmed?

Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and electronic environments (e.g., aromatic protons at δ 7.0–8.0 ppm, cyano carbons at ~116 ppm) .
  • IR spectroscopy : Detection of functional groups (e.g., C≡N stretching at ~2,220 cm1^{-1}) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 318 for C17_{17}H10_{10}N4_4O3_3) to confirm molecular weight .

Q. What are the typical biological screening protocols for evaluating antimicrobial activity of this compound?

  • Antibacterial/antifungal assays : Use Müller-Hinton broth or Czapek Dox agar for bacterial (e.g., E. coli, B. subtilis) and fungal strains (e.g., C. albicans). Measure inhibition zones or minimum inhibitory concentrations (MICs) .
  • Dosage : Test compounds at concentrations ranging from 10–100 µg/mL. Derivatives with electron-withdrawing groups (e.g., cyano) often show enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-component syntheses of pyrazolo[1,5-a]pyrimidine derivatives?

  • Catalyst selection : Tetramethylguanidine (TMG) enhances reaction efficiency under solvent-free conditions, reducing side reactions and improving yields (e.g., 70–85% for pyrido-pyrazolo-pyrimidine derivatives) .
  • Solvent effects : Polar aprotic solvents like DMF or acetonitrile stabilize intermediates, while solvent-free methods minimize purification steps .
  • Temperature control : Reflux in acetic anhydride/acetic acid (120–140°C) accelerates cyclization but requires careful monitoring to avoid decomposition .

Q. What advanced techniques are used to study the structural and electronic properties of this compound?

  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯N hydrogen bonds in sheets parallel to the b-axis) .
  • Computational modeling : DFT calculations predict reactivity (e.g., nucleophilic attack at C-3) and electronic transitions for optical applications .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for material science applications .

Q. How do structural modifications influence the anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives?

  • Substituent effects : Electron-donating groups (e.g., methoxy) enhance DNA intercalation, while bulky groups (e.g., trifluoromethyl) improve selectivity for cancer cell lines .
  • Mechanistic studies : Derivatives induce G2/M or G1 cell cycle arrest in cervical cancer cells (HeLa/SiHa) via p53 activation, confirmed by immunoblotting (upregulation of Bax, p21) and apoptosis assays (Annexin V staining) .

Q. How are contradictions in biological activity data resolved for structurally similar analogs?

  • SAR analysis : Compare MICs or IC50_{50} values across analogs with systematic substituent variations (e.g., 7-amino vs. 7-chloro derivatives in antimicrobial screens) .
  • Metabolic stability assays : Test plasma protein binding and cytochrome P450 interactions to differentiate intrinsic activity from pharmacokinetic effects .

Methodological Guidance

Q. What strategies are recommended for troubleshooting low yields in nucleophilic substitution reactions?

  • Reagent selection : Use NaH or K2_2CO3_3 in DMF to deprotonate reactive sites and enhance nucleophilicity .
  • Protecting groups : Temporarily block sensitive functional groups (e.g., amines) to prevent side reactions .

Q. How can researchers validate the purity of synthesized compounds?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water .
  • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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